molecular formula C27H29NO6 B11152053 trans-4-[({[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11152053
M. Wt: 463.5 g/mol
InChI Key: KNBGYUXCXDOOSX-UHFFFAOYSA-N
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Description

trans-4-[({[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the coumarin core. The coumarin core can be synthesized via the Knoevenagel condensation reaction, where 7-hydroxy-4-methylcoumarin reacts with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin core, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetylamino and phenyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and halides can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of trans-4-[({[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

4-[[[2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C27H29NO6/c1-2-18-12-22-21(19-6-4-3-5-7-19)13-26(30)34-24(22)14-23(18)33-16-25(29)28-15-17-8-10-20(11-9-17)27(31)32/h3-7,12-14,17,20H,2,8-11,15-16H2,1H3,(H,28,29)(H,31,32)

InChI Key

KNBGYUXCXDOOSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NCC3CCC(CC3)C(=O)O)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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